

# Determining Cefixime Minimum Inhibitory Concentration (MIC): Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Wincef*

Cat. No.: *B1242291*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Cefixime, a third-generation cephalosporin antibiotic. The following methods are outlined in accordance with the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

## Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.<sup>[1]</sup> It is a critical parameter for assessing the efficacy of antibiotics, monitoring the emergence of resistance, and guiding therapeutic choices. This document details three common methods for Cefixime MIC determination: Broth Microdilution, Agar Dilution, and Gradient Diffusion (Etest®).

## Data Presentation

The following tables summarize essential quantitative data for Cefixime MIC testing, including quality control ranges and interpretive breakpoints.

Table 1: Quality Control (QC) Ranges for Cefixime MIC Testing

| Quality Control Strain                | Method              | CLSI (M100) MIC Range (µg/mL) | EUCAST MIC Range (µg/mL) |
|---------------------------------------|---------------------|-------------------------------|--------------------------|
| Escherichia coli ATCC® 25922™         | Broth Microdilution | 0.25 - 1                      | 0.25 - 1[2]              |
| Haemophilus influenzae ATCC® 49247™   | Broth Microdilution | 0.06 - 0.5                    | 0.06 - 0.25              |
| Neisseria gonorrhoeae ATCC® 49226™    | Agar Dilution       | 0.008 - 0.06                  | 0.016 - 0.125            |
| Streptococcus pneumoniae ATCC® 49619™ | Broth Microdilution | 0.5 - 2                       | 0.25 - 1[3]              |

Table 2: CLSI and EUCAST Interpretive Criteria (Breakpoints) for Cefixime MIC (µg/mL)

| Organism                 | CLSI Breakpoints (S/I/R) | EUCAST Breakpoints (S/I/R) |
|--------------------------|--------------------------|----------------------------|
| Enterobacterales         | ≤1 / 2 / ≥4[4]           | ≤1 / - / >1[5]             |
| Haemophilus influenzae   | ≤1 / - / -[6]            | ≤0.125 / - / >0.125[5]     |
| Neisseria gonorrhoeae    | ≤0.25 / - / -[4]         | ≤0.125 / - / >0.125[7]     |
| Streptococcus pneumoniae | ≤1 / 2 / ≥4[8]           | Not Recommended            |

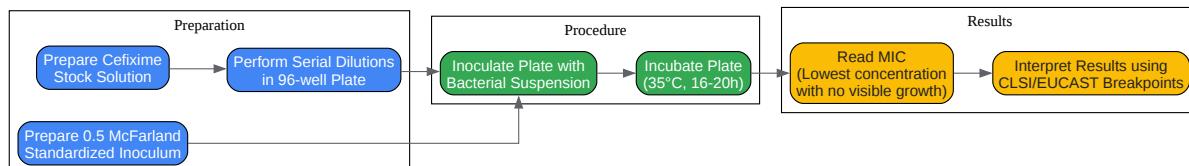
S = Susceptible, I = Intermediate, R = Resistant. A dash (-) indicates that no breakpoint is defined.

## Experimental Protocols

### Broth Microdilution Method

This method is considered a gold standard for MIC determination and involves challenging a standardized bacterial inoculum with serial twofold dilutions of Cefixime in a liquid growth

medium.[9]


#### Materials:

- Cefixime powder (analytical grade)
- Dimethyl sulfoxide (DMSO) (for stock solution)[10]
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)[11]
- For fastidious organisms like *H. influenzae* and *S. pneumoniae*, use Haemophilus Test Medium (HTM) broth and CAMHB supplemented with 2-5% lysed horse blood, respectively. [12][13]
- Sterile 96-well microtiter plates
- Test organism grown on a fresh (18-24 hour) agar plate
- Sterile saline or broth
- 0.5 McFarland turbidity standard[14]
- Incubator (35°C ± 2°C)
- Micropipettes and sterile tips

#### Procedure:

- Preparation of Cefixime Stock Solution:
  - Accurately weigh the Cefixime powder and dissolve it in a small volume of DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).[10]
  - Further dilute the stock solution in the appropriate sterile broth to the desired starting concentration for the serial dilutions.
- Preparation of Cefixime Dilutions in Microtiter Plate:
  - Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

- Add 100  $\mu$ L of the starting Cefixime concentration to the first column of wells, resulting in a total volume of 200  $\mu$ L.
  - Perform serial twofold dilutions by transferring 100  $\mu$ L from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100  $\mu$ L from the last column of dilutions.[\[2\]](#)
- Inoculum Preparation:
- From a fresh culture plate, select 3-5 isolated colonies of the test organism.
  - Suspend the colonies in sterile saline or broth.
  - Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1.5 \times 10^8$  CFU/mL.[\[14\]](#)[\[15\]](#)
  - Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[\[14\]](#)
- Inoculation of Microtiter Plates:
- Within 15 minutes of preparing the final inoculum, add 100  $\mu$ L of the standardized bacterial suspension to each well (except for a sterility control well containing only broth). This will result in a final volume of 200  $\mu$ L per well.
- Incubation:
- Incubate the plates at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[\[11\]](#) For fastidious organisms, specific atmospheric conditions (e.g., 5% CO<sub>2</sub>) may be required.[\[16\]](#)
- Reading and Interpretation:
- The MIC is the lowest concentration of Cefixime that completely inhibits visible growth of the organism.[\[1\]](#) This can be determined visually or with a plate reader.
  - The growth control well should show distinct turbidity, and the sterility control well should remain clear.



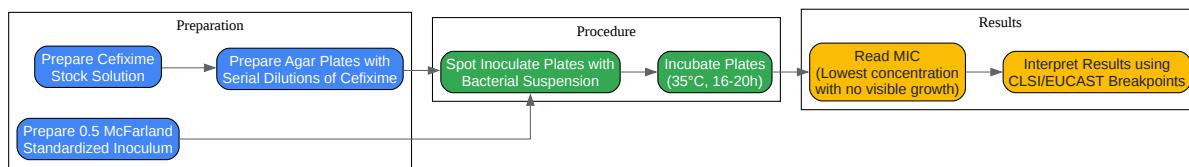
[Click to download full resolution via product page](#)

Broth Microdilution Workflow for Cefixime MIC.

## Agar Dilution Method

In this method, varying concentrations of Cefixime are incorporated into an agar medium, which is then inoculated with a standardized bacterial suspension.[17]

Materials:


- Cefixime powder (analytical grade)
- Appropriate solvent for stock solution (e.g., DMSO)
- Mueller-Hinton Agar (MHA)[11]
- For fastidious organisms, supplement MHA with appropriate nutrients (e.g., 5% defibrinated sheep blood).
- Sterile petri dishes
- Test organism grown on a fresh (18-24 hour) agar plate
- Sterile saline or broth
- 0.5 McFarland turbidity standard

- Inoculum replicating apparatus (optional)
- Incubator (35°C ± 2°C)

**Procedure:**

- Preparation of Cefixime-Containing Agar Plates:
  - Prepare a stock solution of Cefixime at 10 times the highest desired final concentration.
  - Perform serial dilutions of the stock solution.
  - For each concentration, add 2 mL of the Cefixime solution to 18 mL of molten MHA (cooled to 45-50°C). Mix thoroughly and pour into sterile petri dishes.
  - Prepare a growth control plate containing no Cefixime.
  - Allow the agar to solidify completely before use.
- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
  - This suspension can be further diluted (e.g., 1:10) to achieve a final inoculum of approximately 10<sup>4</sup> CFU per spot.
- Inoculation of Agar Plates:
  - Using an inoculum replicating apparatus or a micropipette, spot-inoculate 1-10 µL of the standardized bacterial suspension onto the surface of each agar plate, starting with the control plate and proceeding from the lowest to the highest Cefixime concentration.[\[1\]](#)
  - Allow the inoculum spots to dry completely before inverting the plates for incubation.
- Incubation:
  - Incubate the plates at 35°C ± 2°C for 16-20 hours in the appropriate atmosphere.

- Reading and Interpretation:
  - The MIC is the lowest concentration of Cefixime that completely inhibits the visible growth of the organism at the inoculation spot.
  - Growth should be clearly visible on the control plate.

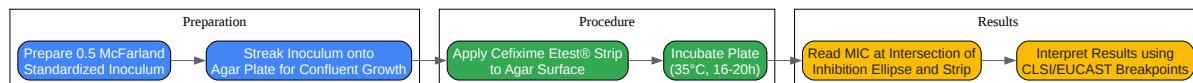


[Click to download full resolution via product page](#)

Agar Dilution Workflow for Cefixime MIC.

## Gradient Diffusion Method (Etest®)

The Etest® is a plastic strip with a predefined gradient of Cefixime on one side. When placed on an inoculated agar plate, the antibiotic diffuses into the medium, creating a continuous concentration gradient.


Materials:

- Cefixime Etest® strips
- Mueller-Hinton Agar (MHA) plates (or supplemented media for fastidious organisms)
- Test organism grown on a fresh (18-24 hour) agar plate
- Sterile saline or broth
- 0.5 McFarland turbidity standard

- Sterile cotton swabs
- Incubator (35°C ± 2°C)

**Procedure:**

- Inoculum Preparation:
  - Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.
- Inoculation of Agar Plate:
  - Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
  - Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
  - Allow the plate to dry for 5-15 minutes before applying the Etest® strip.
- Application of Etest® Strip:
  - Aseptically apply the Cefixime Etest® strip to the center of the inoculated agar plate with the MIC scale facing upwards. Ensure the entire strip is in contact with the agar surface.
- Incubation:
  - Invert the plate and incubate at 35°C ± 2°C for 16-20 hours.
- Reading and Interpretation:
  - An elliptical zone of inhibition will form around the strip.
  - Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If the intersection is between two markings, round up to the higher value.



[Click to download full resolution via product page](#)

Gradient Diffusion (Etest®) Workflow for Cefixime MIC.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. EUCAST: Updated QC-tables [eucast.org]
- 4. nih.org.pk [nih.org.pk]
- 5. megumed.de [megumed.de]
- 6. goums.ac.ir [goums.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. Susceptibilities of Streptococcus pneumoniae and Haemophilus influenzae to 10 Oral Antimicrobial Agents Based on Pharmacodynamic Parameters: 1997 U.S. Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of Cefixime Trihydrate in Pharmaceutical Formulations Based on Ion-Pair Reaction with Bromophenol Blue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdb.apec.org [pdb.apec.org]
- 11. EUCAST: MIC Determination [eucast.org]
- 12. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC

[pmc.ncbi.nlm.nih.gov]

- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. EUCAST: Clinical Breakpoint Tables [eucast.org]
- 15. atcc.org [atcc.org]
- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- To cite this document: BenchChem. [Determining Cefixime Minimum Inhibitory Concentration (MIC): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242291#protocol-for-determining-cefixime-minimum-inhibitory-concentration-mic]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)